

Defluoro Linezolid-d3: A Technical Guide to Analysis and Purity

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Compound of Interest

Compound Name: Defluoro Linezolid-d3

Cat. No.: B588791

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and purity assessment for **Defluoro Linezolid-d3**, a deuterated analog of a Linezolid impurity. The information compiled is essential for researchers engaged in the development, quality control, and mechanistic studies of oxazolidinone antibiotics.

Certificate of Analysis: Representative Data

While a batch-specific Certificate of Analysis for **Defluoro Linezolid-d3** is not publicly available, this section presents a summary of typical analytical data based on information for closely related compounds and common industry practices.

Table 1: Chemical and Physical Data for **Defluoro Linezolid-d3**

Parameter	Specification
Chemical Name	2,2,2-trideuterio-N-[[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
CAS Number	1795786-92-3
Molecular Formula	C ₁₆ H ₁₈ D ₃ N ₃ O ₄
Molecular Weight	322.37 g/mol
Appearance	A solid
Solubility	Soluble in DMF and DMSO

Table 2: Representative Purity and Analytical Data

Test	Method	Representative Specification
Purity	HPLC	≥95%
Identity	¹ H NMR	Conforms to structure
Identity	Mass Spectrometry	Conforms to molecular weight
Isotopic Purity	Mass Spectrometry	≥99% deuterated forms (d ₁ -d ₃)
Residual Solvents	GC-HS	To be reported
Water Content	Karl Fischer Titration	To be reported

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity and identity of **Defluoro Linezolid-d3** are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A common method for assessing the purity of Linezolid and its impurities is reverse-phase HPLC.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength appropriate for the chromophore, often around 254 nm.
- Sample Preparation: A known concentration of the **Defluoro Linezolid-d3** standard is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components.
- Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is a powerful tool for confirming the chemical structure of **Defluoro Linezolid-d3**.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as DMSO- d_6 or CDCl_3 .
- Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
- Analysis: The ^1H NMR spectrum is acquired. The chemical shifts, signal integrations, and coupling patterns of the observed protons are compared with the expected signals for the

Defluoro Linezolid-d3 structure. The absence of the signal corresponding to the acetyl methyl protons and the presence of a deuterated signal confirms the isotopic labeling.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Confirmation

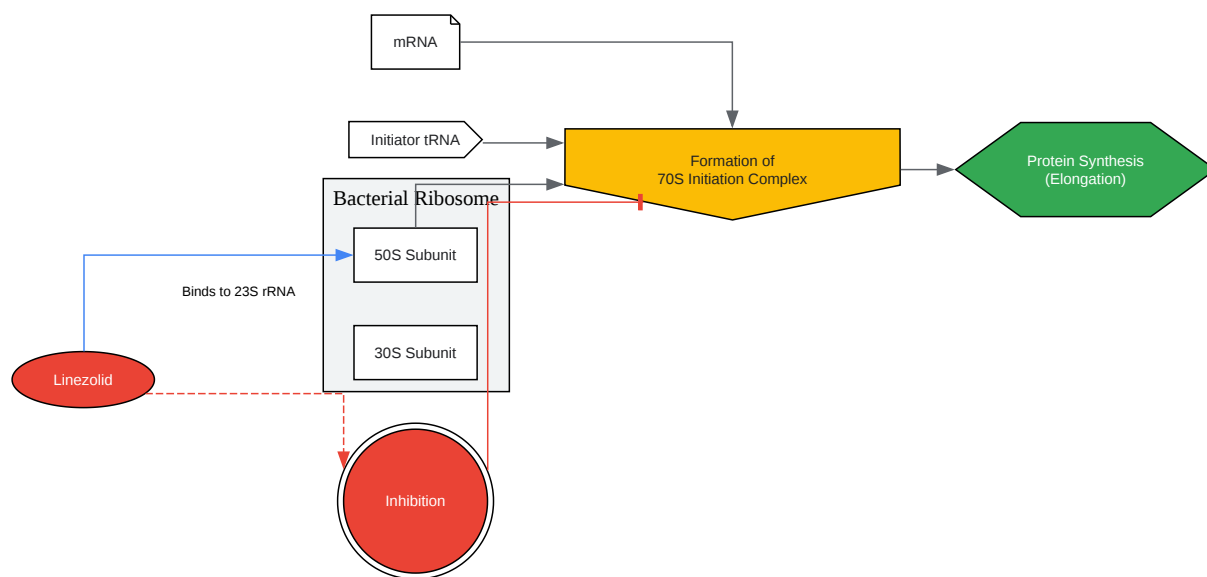
Mass spectrometry is used to confirm the molecular weight and assess the isotopic purity of **Defluoro Linezolid-d3**.

- **Instrumentation:** A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- **Ionization Technique:** Electrospray ionization (ESI) is a common technique for this type of molecule.
- **Analysis:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For **Defluoro Linezolid-d3**, the expected molecular ion peak would correspond to its molecular weight of approximately 322.37. The isotopic distribution of the molecular ion peak is analyzed to confirm the high enrichment of the deuterium isotope.

Visualizations

Mechanism of Action of Linezolid

Linezolid, the parent compound of **Defluoro Linezolid-d3**, exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.^{[1][2][3]} It specifically binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.^{[3][4]} This unique mechanism of action reduces the likelihood of cross-resistance with other protein synthesis inhibitors.^[2]

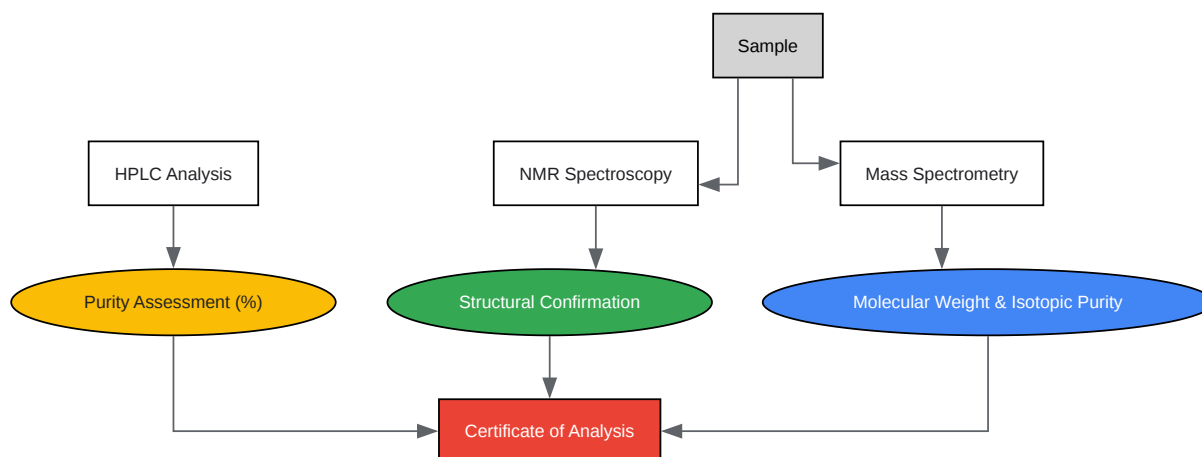


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Caption: Mechanism of action of Linezolid, inhibiting bacterial protein synthesis.

Analytical Workflow for Purity and Identity

The following diagram illustrates a typical workflow for the analysis of a **Defluoro Linezolid-d3** reference standard.



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Caption: Analytical workflow for **Defluoro Linezolid-d3** characterization.

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